Structural Profiling and Synthetic Utility of (5-Methyl-6-morpholinopyridin-3-yl)methanol in Targeted Drug Discovery
Structural Profiling and Synthetic Utility of (5-Methyl-6-morpholinopyridin-3-yl)methanol in Targeted Drug Discovery
Executive Summary
(5-Methyl-6-morpholinopyridin-3-yl)methanol (CAS: 1355203-83-6) is a highly specialized, privileged heterocyclic building block utilized extensively in modern medicinal chemistry[1]. Characterized by a central pyridine core, a solubilizing morpholine ring, a sterically demanding methyl group, and a versatile hydroxymethyl vector, this molecule serves as a critical intermediate in the synthesis of targeted therapeutics. Its structural motif is particularly prominent in the design of ATP-competitive kinase inhibitors targeting the PI3K/mTOR, RAF, and DNA-PK pathways[2][3]. This whitepaper provides an in-depth technical analysis of its structural properties, self-validating analytical protocols, and synthetic applications.
Structural & Electronic Profiling: The Causality of Design
In drug discovery, every functional group must serve a distinct physicochemical or pharmacological purpose. The architecture of (5-Methyl-6-morpholinopyridin-3-yl)methanol is not arbitrary; it is a meticulously designed scaffold that balances reactivity, solubility, and target-binding thermodynamics.
The presence of the 5-methyl group adjacent to the 6-morpholino substituent is the defining feature of this molecule. Due to the A-value (steric bulk) of the methyl group, the morpholine ring is forced out of coplanarity with the pyridine pi-system. This dihedral twist breaks molecular planarity, increasing the Fsp3 fraction (fraction of sp3 hybridized carbons). A higher Fsp3 is empirically linked to improved clinical success rates by enhancing aqueous solubility and reducing off-target toxicities, such as DNA intercalation[4].
Table 1: Physicochemical Rationale of Structural Features
| Structural Feature | Chemical Property | Medicinal Chemistry Rationale (Causality) |
| Pyridine Core | Electron-deficient heteroaromatic ring | Serves as a rigid, metabolically stable scaffold. The nitrogen acts as a weak hydrogen bond acceptor in kinase active sites. |
| 6-Morpholino Group | Basic, aliphatic heterocycle (pKa ~ 6.0) | Enhances aqueous solubility. The oxygen atom frequently engages in critical hydrogen bonding with the kinase hinge region[2]. |
| 5-Methyl Group | Electron-donating, sterically demanding | Induces a dihedral twist, breaking planarity. This pre-organizes the binding conformation, reducing the entropic penalty upon target binding[4]. |
| 3-Hydroxymethyl Group | Primary alcohol, nucleophilic/oxidizable | Acts as a versatile synthetic vector. Can be oxidized to an aldehyde for reductive aminations or activated for nucleophilic displacement[5]. |
Analytical Characterization: Self-Validating Protocols
To ensure the integrity of downstream syntheses, the structural identity and purity of (5-Methyl-6-morpholinopyridin-3-yl)methanol must be rigorously verified. The following protocols are designed as self-validating systems , incorporating internal checks that confirm both instrument suitability and molecular identity.
Protocol 1: High-Resolution 1H & 13C NMR Spectroscopy
Causality: The meta-coupling between the C2 and C4 protons of the pyridine ring is highly sensitive to the local electronic environment. Observing this fine splitting validates both the substitution pattern and the magnetic field homogeneity of the instrument.
-
Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of DMSO- d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Validation Check: The solution must be completely clear; particulate matter will distort the magnetic field.
-
Instrument Setup: Transfer to a high-quality 5 mm NMR tube. Insert into a 400 MHz (or higher) spectrometer at 298 K.
-
System Suitability (Shimming Check): Acquire a preliminary 1H spectrum. The TMS peak at 0.00 ppm must have a line width at half-height ( w1/2 ) of < 1.0 Hz. If broader, re-shim the Z-axis gradients.
-
Acquisition Parameters:
-
1H NMR: Pulse angle 30°, relaxation delay ( D1 ) 2.0 s, 16 scans, spectral width 20 ppm.
-
13C NMR: Pulse angle 30°, relaxation delay ( D1 ) 2.0 s, 1024 scans, complete proton decoupling.
-
-
Expected Diagnostic Shifts (1H):
-
~8.10 ppm (d, J≈2.0 Hz, 1H): C2-H. Highly deshielded by the adjacent pyridine nitrogen and meta-hydroxymethyl group. The 2.0 Hz coupling confirms the meta-relationship with C4-H.
-
~7.55 ppm (d, J≈2.0 Hz, 1H): C4-H.
-
~5.15 ppm (t, J≈5.5 Hz, 1H): Hydroxyl (-OH). The triplet splitting (due to coupling with the adjacent CH2 ) confirms the primary alcohol is intact and not oxidized.
-
~4.40 ppm (d, J≈5.5 Hz, 2H): Hydroxymethyl (- CH2 -).
-
~3.70 ppm (m, 4H) & ~3.10 ppm (m, 4H): Morpholine protons.
-
~2.25 ppm (s, 3H): 5-Methyl group.
-
Protocol 2: LC-MS (ESI+) Profiling
-
System Blank Validation: Inject 5 μ L of pure solvent (Water/Acetonitrile 50:50 with 0.1% Formic Acid) to ensure the column is free of carryover.
-
Standard Calibration: Inject a known standard (e.g., Caffeine, [M+H]+=195.09 ) to verify mass accuracy and ionization efficiency.
-
Sample Run: Inject 2 μ L of a 10 μ g/mL sample solution. Use a C18 reverse-phase column with a gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.
-
Data Interpretation: The target mass for C11H16N2O2 is exactly 208.12 g/mol . Look for the base peak at m/z=209.13[M+H]+ .
Synthetic Utility & Derivatization Workflows
The 3-hydroxymethyl group is the primary vector for expanding the scaffold. It is rarely left unmodified in final drug candidates; instead, it serves as a branching point for library generation.
Caption: Synthetic derivatization pathways for (5-Methyl-6-morpholinopyridin-3-yl)methanol.
Pathway A (Oxidation to Aldehyde): Treatment with Manganese Dioxide ( MnO2 ) yields 5-methyl-6-morpholinonicotinaldehyde. This aldehyde is a highly versatile electrophile. Subsequent reductive amination with primary or secondary amines using Sodium Triacetoxyborohydride ( NaBH(OAc)3 ) allows for the rapid synthesis of diverse amine-linked kinase inhibitors[5].
Pathway B (Activation for Substitution): Conversion of the alcohol to a mesylate or chloride (using Thionyl Chloride, SOCl2 ) creates a strong electrophilic vector. This can be displaced by various nucleophiles (alcohols, thiols, or heterocycles) under basic conditions to yield ether or thioether-linked analogues.
Pharmacological Relevance: Kinase Binding Mechanics
The 6-morpholinopyridine motif is a "privileged structure" in oncology and immunology, frequently utilized to target the ATP-binding pocket of kinases[6].
When incorporated into a larger inhibitor scaffold (e.g., targeting RAF or PI3K), the morpholine oxygen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amides of the kinase hinge region[2][3]. Simultaneously, the 5-methyl group forces the morpholine ring into a perpendicular orientation relative to the pyridine core. This specific 3D geometry allows the methyl group to pack tightly into adjacent hydrophobic pockets (e.g., Hydrophobic Pocket II), while the pyridine nitrogen establishes secondary interactions. The 3-position (originally the hydroxymethyl group) is typically extended outward toward the solvent-exposed channel, allowing for the attachment of solubilizing groups or PROTAC linkers.
Caption: Pharmacophoric mapping of the scaffold within a generic kinase active site.
References
-
Jarvis, M. F., et al. "ABT-702, a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties". Journal of Pharmacology and Experimental Therapeutics, 2000. Available at: [Link]
-
ACS Publications. "Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers". Journal of Medicinal Chemistry, 2020. Available at: [Link]
-
ACS Publications. "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity". Journal of Medicinal Chemistry, 2025. Available at: [Link]
Sources
- 1. CAS:1355219-71-41-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-ol-毕得医药 [bidepharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2, 3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinociceptive effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
